![molecular formula C19H14FN3O3 B2961018 1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 931340-04-4](/img/structure/B2961018.png)
1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
Scientific Research Applications
Chromosomal Protein Distribution
Fluram, a related compound with structural similarities, has been utilized for chromosomal banding patterns in scientific studies. It has been effective in differentiating chromosome regions in mouse and human genomes, showcasing the heterogeneous distribution of chromosome proteins. This application is crucial for genetic and cytogenetic research, aiding in the understanding of chromosomal organization and function (Cuéllar et al., 1991).
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related heterocycles using precursors similar to the specified compound. These methodologies are significant for developing novel heterocyclic compounds with potential applications in drug discovery and material science (Sarıpınar et al., 2006).
Molecular Structure Analysis
Studies have also delved into the molecular structures of derivatives of pyrido[2,3-d]pyrimidine, providing insights into their crystalline forms and potential for hydrogen bonding. Such analyses are fundamental for the design of pharmaceuticals and understanding molecule-molecule interactions (Trilleras et al., 2009).
Quantum Chemical Characterization
Quantum chemistry methods have been applied to investigate hydrogen bonding sites in pyrimidine compounds derivatives, offering a deeper understanding of their electronic and geometric structures. This research aids in the prediction of molecular reactivity and stability, relevant for chemical synthesis and material science applications (Traoré et al., 2017).
Urease Inhibition Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their urease inhibition activity, providing a basis for the development of new therapeutics for diseases associated with urease activity (Rauf et al., 2010).
Mechanism of Action
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-14-7-5-13(6-8-14)11-22-17-16(4-1-9-21-17)18(24)23(19(22)25)12-15-3-2-10-26-15/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTOHJCIIFSXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=CO3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
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